PRIMYCIN

Antimicrobial Susceptibility MRSA Topical Antibiotics

PRIMYCIN is a fermentation-derived macrolide lactone complex composed of >20 components, with nine major A, B, and C constituents accounting for ~90% of total material. Unlike single-entity antibiotics, its membrane-disrupting mechanism delivers potent activity against multidrug-resistant Gram-positive pathogens, including MRSA (MIC90 0.06 μg/ml) and VRE (MIC 0.25–0.5 μg/ml), while maintaining efficacy against mupirocin-resistant strains. The unique multi-component nature and absence of cross-resistance make it an exceptional candidate for topical formulation R&D targeting nasal decolonization or skin infections. For antifungal research, the isolated A2 component exhibits 16-fold greater potency against Candida albicans (MIC100 2 μg/ml) than the natural complex. Ideal for laboratories developing next-generation topical agents where conventional antibiotics fail.

Molecular Formula C55H103N3O17
Molecular Weight 1078.42
CAS No. 113441-12-6
Cat. No. B1142422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRIMYCIN
CAS113441-12-6
Molecular FormulaC55H103N3O17
Molecular Weight1078.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRIMYCIN (CAS 113441-12-6) Topical Antibiotic: Procurement & Differentiation Guide


PRIMYCIN (CAS 113441-12-6) is a macrolide lactone antibiotic complex derived from the fermentation of Saccharomonospora azurea. It is a complex mixture of over 20 components, with nine major constituents (A1-3, B1-3, and C1-3) accounting for approximately 90% of the total material [1]. The compound is characterized by a 36-membered lactone ring and a terminal guanidine moiety on its side chain [2]. PRIMYCIN is formulated as a topical agent (Ebrimycin® gel) and exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as MRSA and VRE [2]. Its mechanism of action involves disruption of the bacterial cell membrane, leading to increased ion permeability and leakage of cellular contents [3].

PRIMYCIN: Why Substitution with Generic Macrolides or Topical Antibiotics Fails


Direct substitution of PRIMYCIN with other topical antibiotics (e.g., mupirocin, fusidic acid) or systemic anti-MRSA agents (e.g., vancomycin, daptomycin) is not scientifically supported due to its unique multi-component nature and distinct membrane-targeting mechanism. Unlike single-entity antibiotics, PRIMYCIN is a complex mixture whose overall bioactivity is dependent on the specific proportions of its A, B, and C components [1]. Its primary mechanism of action—direct disruption of the Gram-positive bacterial cell membrane—differs fundamentally from the protein synthesis inhibition (mupirocin) or cell wall synthesis inhibition (vancomycin) of its comparators [2]. Furthermore, PRIMYCIN retains potent activity against strains resistant to these alternative agents, including mupirocin-resistant MRSA and vancomycin-resistant enterococci (VRE), demonstrating a lack of cross-resistance that precludes simple in-class or between-class substitution [3]. The following quantitative evidence details these critical differentiators.

PRIMYCIN: A Quantitative Evidence Guide for Scientific Selection and Procurement


Superior Potency Against MRSA Compared to the Gold-Standard Topical Antibiotic Mupirocin

In a 2014 re-evaluation study, PRIMYCIN demonstrated slightly higher activity than the topical gold-standard anti-MRSA agent mupirocin against methicillin-resistant Staphylococcus aureus (MRSA) isolates. Crucially, PRIMYCIN also inhibited mupirocin-resistant strains, a significant advantage in clinical settings where mupirocin resistance is a growing concern [1].

Antimicrobial Susceptibility MRSA Topical Antibiotics

Potent and Consistent Activity Against Vancomycin-Resistant Enterococci (VRE)

PRIMYCIN maintains robust activity against vancomycin-resistant Enterococcus (VRE) isolates, a major clinical challenge. A 2014 study found that enterococci with decreased susceptibility to vancomycin were susceptible to PRIMYCIN, with MIC values ranging from 0.25 to 0.5 μg/ml, regardless of the species or the type of vancomycin resistance genes present (e.g., vanA, vanB) [1]. In contrast, vancomycin itself was ineffective against these VRE isolates [2].

Vancomycin-Resistant Enterococci VRE Antimicrobial Resistance

Low Frequency of Spontaneous Resistance and Slow Resistance Development Compared to Daptomycin and Vancomycin

In single-step mutation experiments, no spontaneous resistant mutants to PRIMYCIN emerged. Resistance development was very slow upon serial passaging [1]. Furthermore, S. aureus strains passaged to have increased PRIMYCIN MICs also exhibited elevated MICs for vancomycin and daptomycin, suggesting that the resistance mechanism to PRIMYCIN may overlap with the pathways leading to vancomycin-intermediate and daptomycin-non-susceptible phenotypes [2]. This contrasts with the more rapid resistance development observed with some other topical agents and suggests a higher barrier to resistance.

Resistance Development Mutant Prevention Daptomycin

Concentration-Dependent Bactericidal Activity Demonstrated via Time-Kill Kinetics

Time-kill experiments confirmed that PRIMYCIN exhibits a concentration-dependent bactericidal effect against Gram-positive species [1]. MBC90 values, the concentration required to kill 90% of isolates, ranged from 0.25 to 2 μg/ml for the tested Gram-positive species [2]. This pharmacodynamic profile is characteristic of agents whose efficacy is driven by peak concentration rather than time above MIC, which can inform optimal dosing strategies.

Time-Kill Bactericidal Pharmacodynamics

Component-Dependent Antifungal Activity: A2 Component is 16-Fold More Potent than the Complex

While PRIMYCIN has moderate antifungal activity, its potency varies significantly by component. The MIC100 (concentration required for 100% growth inhibition) against Candida albicans was 2 μg/ml for the A2 component, compared to 32 μg/ml for the full primycin complex (PC) and the A1 component, and 64 μg/ml for the C1 component [1]. This demonstrates a 16-fold difference in activity between the most potent component (A2) and the least potent (C1), and a 16-fold difference between A2 and the whole complex.

Antifungal Candida albicans Primycin Components

PRIMYCIN: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Topical Decolonization of MRSA in High-Risk Populations

PRIMYCIN is ideally suited for research and development of topical formulations aimed at decolonizing MRSA from nasal passages or skin. Its MIC90 of 0.06 μg/ml against staphylococci, including MRSA, and its retained activity against mupirocin-resistant strains [1], position it as a superior alternative to mupirocin for this indication, especially in settings with high mupirocin resistance rates.

Topical Treatment of Skin and Soft Tissue Infections (SSTIs) Caused by Multidrug-Resistant Gram-Positives

Given its potent activity against VRE (MIC 0.25-0.5 μg/ml) [2] and its low propensity for resistance development [3], PRIMYCIN is a strong candidate for topical treatment of SSTIs where VRE or other difficult-to-treat Gram-positive pathogens are suspected or confirmed. Its concentration-dependent killing profile [4] is advantageous for achieving high local drug concentrations in infected tissue.

Development of Enhanced Antifungal Formulations Using Purified Components

The finding that the A2 component of PRIMYCIN is 16-fold more potent against Candida albicans (MIC100 of 2 μg/ml) than the natural complex [5] opens a research path toward the development of novel, more effective antifungal agents. This scenario involves the isolation or synthesis of component A2 for use in topical or other formulations, bypassing the lower potency of the natural mixture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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